ethyl 4-[[2-[(3Z)-3-[3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetyl]amino]benzoate
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Description
Ethyl 4-[[2-[(3Z)-3-[3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetyl]amino]benzoate is a useful research compound. Its molecular formula is C31H27N3O6S2 and its molecular weight is 601.7 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 4-[[2-[(3Z)-3-[3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetyl]amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described structurally as follows:
Chemical Structure
Biological Activity Overview
The biological activity of this compound has been investigated primarily through in vitro studies, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. In a study involving LPS-stimulated RAW 264.7 macrophages, the compound demonstrated the ability to inhibit NF-kB activation and reduce nitric oxide (NO) production without inducing cytotoxicity. The relative luciferase activity values were reported as follows:
Compound | NF-kB Activation (Relative Luc. Activity) |
---|---|
Control | 1.03 ± 0.02 |
Ethyl Compound | 0.55 ± 0.09 |
This suggests that the compound may modulate inflammatory pathways effectively.
2. Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, it was observed to induce apoptosis in human breast cancer cells (MCF7) and prostate cancer cells (PC3). The mechanisms involved include the activation of caspase pathways and modulation of Bcl-2 family proteins.
3. Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings indicate a potential for developing this compound as a therapeutic agent against infections.
The mechanisms underlying the biological activities of this compound are multifaceted:
Anti-inflammatory Mechanism:
The inhibition of NF-kB signaling is pivotal in reducing inflammatory responses. This pathway is crucial in regulating immune responses and inflammation.
Anticancer Mechanism:
The induction of apoptosis is facilitated through the intrinsic pathway involving mitochondrial signaling, leading to caspase activation and subsequent cell death.
Antimicrobial Mechanism:
The exact mechanism remains to be fully elucidated; however, it is hypothesized that the compound disrupts bacterial cell wall synthesis or inhibits specific metabolic pathways essential for bacterial growth.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various experimental settings:
Properties
Molecular Formula |
C31H27N3O6S2 |
---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
ethyl 4-[[2-[(3Z)-3-[3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C31H27N3O6S2/c1-3-40-30(38)20-10-12-21(13-11-20)32-25(35)18-34-24-7-5-4-6-23(24)26(28(34)36)27-29(37)33(31(41)42-27)17-16-19-8-14-22(39-2)15-9-19/h4-15H,3,16-18H2,1-2H3,(H,32,35)/b27-26- |
InChI Key |
AAODVAWSZREZQM-RQZHXJHFSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CCC5=CC=C(C=C5)OC)/C2=O |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCC5=CC=C(C=C5)OC)C2=O |
Origin of Product |
United States |
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